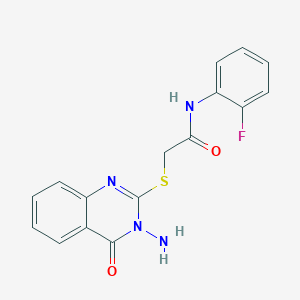![molecular formula C16H24N2O4S B299552 Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate](/img/structure/B299552.png)
Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate, also known as ECA, is a chemical compound that has been extensively studied in the field of scientific research. ECA is a white crystalline powder that is soluble in water and ethanol. It is commonly used in laboratory experiments to investigate its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain, and inhibiting their production can lead to a reduction in these symptoms.
Biochemical and Physiological Effects
Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it useful for treating conditions such as arthritis and other inflammatory disorders. Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has also been found to have antipyretic properties, meaning that it can reduce fever. Additionally, Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has been found to have a vasodilatory effect, meaning that it can widen blood vessels and increase blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate in laboratory experiments is its well-documented biochemical and physiological effects. This makes it a useful tool for investigating various biological processes and for testing the effects of drugs on these processes. However, one limitation of using Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
Orientations Futures
There are several potential future directions for research involving Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate. One area of interest is investigating the potential use of Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate as a treatment for inflammatory disorders such as arthritis. Additionally, Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate could be used to investigate the role of COX-2 in various biological processes, which could lead to the development of new drugs that target this enzyme. Finally, Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate could be used to investigate the effects of various drugs on the cardiovascular system, which could lead to the development of new treatments for conditions such as hypertension and heart disease.
Méthodes De Synthèse
Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-nitrobenzaldehyde with cyclohexylamine to form 4-[(cyclohexylamino)methyl]benzaldehyde. This intermediate is then reacted with ethyl carbamate and sodium borohydride to form Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate.
Applications De Recherche Scientifique
Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it useful for investigating various biological processes. Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has been used in studies investigating the effects of drugs on the cardiovascular system, as well as in studies investigating the role of various enzymes in the body.
Propriétés
Formule moléculaire |
C16H24N2O4S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
ethyl N-[[4-(cyclohexylsulfamoyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H24N2O4S/c1-2-22-16(19)17-12-13-8-10-15(11-9-13)23(20,21)18-14-6-4-3-5-7-14/h8-11,14,18H,2-7,12H2,1H3,(H,17,19) |
Clé InChI |
XQPWWBGPYZDPOH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
SMILES canonique |
CCOC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)





![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)
![methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B299492.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide](/img/structure/B299493.png)